molecular formula C8H8ClN3O2 B134676 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride CAS No. 145878-51-9

3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

Cat. No.: B134676
CAS No.: 145878-51-9
M. Wt: 213.62 g/mol
InChI Key: FHUUMYAYZJJQBW-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a 1,2,4-oxadiazole ring fused with an aminophenyl group, making it a subject of interest for researchers exploring new chemical reactions and applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

Biology: In biological research, 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Safety and Hazards

3-Aminophenylboronic acid is classified as a combustible solid . It may cause an allergic skin reaction and serious eye irritation .

Future Directions

Due to its ability to selectively bind with diol-compounds, 3-Aminophenylboronic acid can be employed in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable carbonyl compound, such as ethyl chloroformate, under acidic conditions to yield the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the hydrochloride salt in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products:

    Oxidation: Nitroso- or nitro-derivatives of the aminophenyl group.

    Reduction: Saturated heterocycles derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 3-(4-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
  • 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
  • 3-(3-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

Comparison: Compared to its analogs, 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is unique due to the presence of the amino group at the meta position of the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, potentially enhancing its biological activity or altering its chemical properties.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUMYAYZJJQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611364
Record name 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145878-51-9
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145878-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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